molecular formula C7H4ClF3 B1420989 1-Chloro-4-(difluoromethyl)-2-fluorobenzene CAS No. 1214333-76-2

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

Cat. No.: B1420989
CAS No.: 1214333-76-2
M. Wt: 180.55 g/mol
InChI Key: SOMCNJINLBUZFH-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethyl)-2-fluorobenzene is an organofluorine compound that features a benzene ring substituted with chlorine, difluoromethyl, and fluorine groups

Preparation Methods

The synthesis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 1-chloro-4-nitrobenzene, with difluoromethyl and fluorine substituents. The reaction typically requires the presence of a strong base and a polar aprotic solvent to facilitate the substitution reaction . Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

1-Chloro-4-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids or ketones.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Scientific Research Applications

1-Chloro-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and dipole interactions with target molecules, leading to increased binding affinity and specificity . The compound may also inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-fluorobenzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-chloro-4-(difluoromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMCNJINLBUZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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